molecular formula C11H19NO5 B2733880 rel-(2R,5S)-5-(((tert-Butoxycarbonyl)amino)methyl)tetrahydrofuran-2-carboxylic acid CAS No. 1932470-17-1

rel-(2R,5S)-5-(((tert-Butoxycarbonyl)amino)methyl)tetrahydrofuran-2-carboxylic acid

Cat. No. B2733880
M. Wt: 245.275
InChI Key: LCUKHUMNWGIQJL-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-(2R,5S)-5-(((tert-Butoxycarbonyl)amino)methyl)tetrahydrofuran-2-carboxylic acid is a useful research compound. Its molecular formula is C11H19NO5 and its molecular weight is 245.275. The purity is usually 95%.
BenchChem offers high-quality rel-(2R,5S)-5-(((tert-Butoxycarbonyl)amino)methyl)tetrahydrofuran-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rel-(2R,5S)-5-(((tert-Butoxycarbonyl)amino)methyl)tetrahydrofuran-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for rel-(2R,5S)-5-(((tert-Butoxycarbonyl)amino)methyl)tetrahydrofuran-2-carboxylic acid involves the protection of the amine group, followed by the formation of the tetrahydrofuran ring and the carboxylic acid group. The final step involves the removal of the protecting group to obtain the desired compound.

Starting Materials
2,5-dihydroxytetrahydrofuran, tert-butyl carbamate, ethyl chloroformate, triethylamine, hydrochloric acid, sodium hydroxide, sodium bicarbonate, acetic anhydride, acetic acid, methanol, diethyl ether, wate

Reaction
Protection of amine group: 2,5-dihydroxytetrahydrofuran is reacted with tert-butyl carbamate and ethyl chloroformate in the presence of triethylamine to form the tert-butyl carbamate derivative., Formation of tetrahydrofuran ring: The tert-butyl carbamate derivative is reacted with hydrochloric acid to form the corresponding hydrochloride salt. The salt is then reacted with sodium hydroxide to form the tetrahydrofuran ring., Formation of carboxylic acid group: The tetrahydrofuran derivative is reacted with acetic anhydride and acetic acid to form the acetyl derivative. The acetyl derivative is then hydrolyzed with sodium bicarbonate to form the carboxylic acid group., Deprotection of amine group: The final step involves the removal of the tert-butyl protecting group using hydrochloric acid in methanol and diethyl ether to obtain the desired compound.

properties

IUPAC Name

(2R,5S)-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7-4-5-8(16-7)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUKHUMNWGIQJL-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CC[C@@H](O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rel-(2R,5S)-5-(((tert-Butoxycarbonyl)amino)methyl)tetrahydrofuran-2-carboxylic acid

CAS RN

1807912-24-8
Record name rel-(2R,5S)-5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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